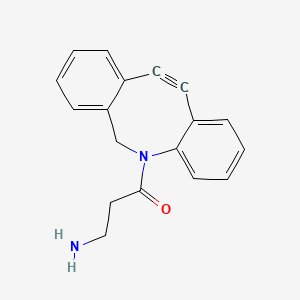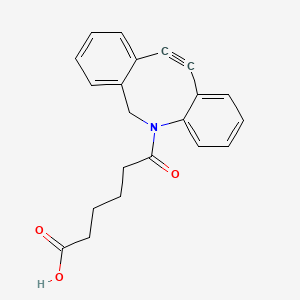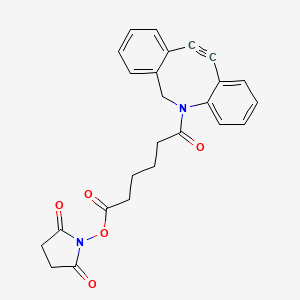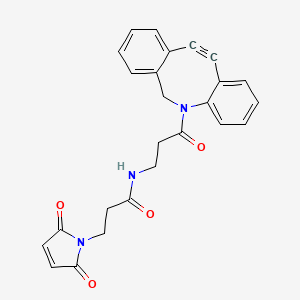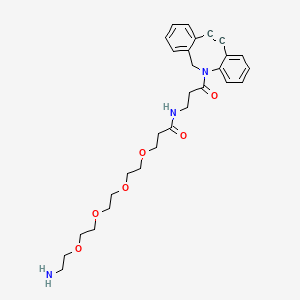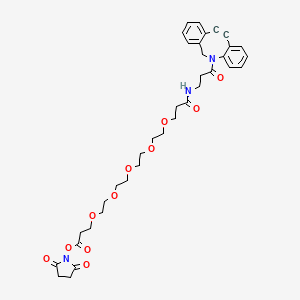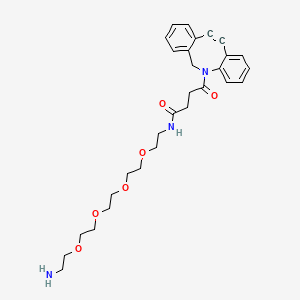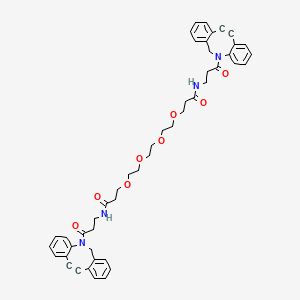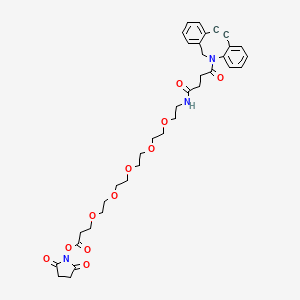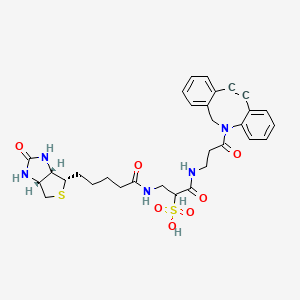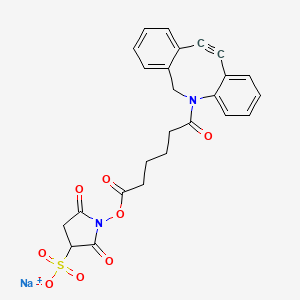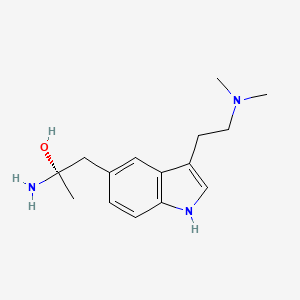
1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the propanol side chain and the beta-amino group. The final step involves the addition of the dimethylaminoethyl group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its role as a beta-adrenergic agonist.
Medicine: Research focuses on its potential therapeutic effects, including its use in treating cardiovascular diseases.
Industry: The compound is used in the manufacturing of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound activates intracellular signaling pathways that lead to various physiological effects, such as increased heart rate and bronchodilation. The molecular targets include beta-1 and beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family.
Comparaison Avec Des Composés Similaires
1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaR)-: This is the enantiomer of the compound and has different stereochemistry.
1H-Indole-5-propanol, beta-amino-3-(2-(methylamino)ethyl)-: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness: 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- is unique due to its specific stereochemistry and the presence of the dimethylaminoethyl group, which imparts distinct pharmacological properties compared to its analogs.
Propriétés
Numéro CAS |
139264-69-0 |
|---|---|
Formule moléculaire |
C15H23N3O |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol |
InChI |
InChI=1S/C15H23N3O/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3/t13-/m0/s1 |
Clé InChI |
XYSYRJCYRKMOFP-ZDUSSCGKSA-N |
SMILES isomérique |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H](CO)N |
SMILES |
CC(CC1=CC2=C(C=C1)NC=C2CCN(C)C)(N)O |
SMILES canonique |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Decarbonyl zolmitriptan; Zolmitriptan related compound B; Zolmitriptan related compound B RS [USP]; UNII-H8D1T877WE. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


